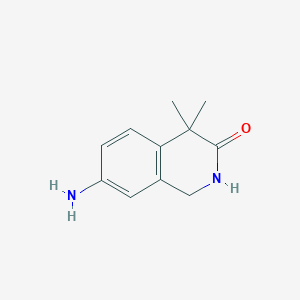

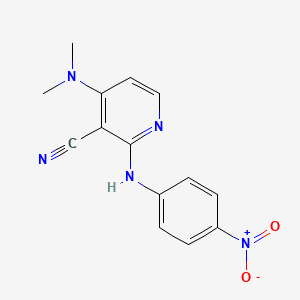

7-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, also known as 7-amino-DMQ, is a heterocyclic compound derived from the isoquinoline group of compounds. It is a versatile compound used in a variety of scientific research applications, including drug development, organic synthesis, and biochemistry. 7-amino-DMQ has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Applications De Recherche Scientifique

Antitumor Activity and Quantitative Structure-Activity Relationship A study by Sami et al. (1995) synthesized a series of compounds related to 7-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, examining their antitumor activity. They found a strong dependence of potency on the position of substitution, with certain amino derivatives showing higher potency than unsubstituted compounds. Specifically, 7-aminoazonafide exhibited low cardiotoxicity relative to cytotoxicity, demonstrating potential in antitumor applications (Sami et al., 1995).

Luminescent Properties in Supramolecular Assemblies Research by Su et al. (2012) on 7-amino-2,4-dimethylquinolinium salts revealed their significance in creating supramolecular networks with interesting luminescent properties. These salts displayed strong luminescence in solid state and solution, indicating potential applications in materials science and photoluminescence studies (Su et al., 2012).

Synthesis and Cytotoxic Activity of Derivatives Bu et al. (2001) conducted a study on the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives, exploring their cytotoxic activity. These derivatives, prepared from aminoanthraquinones, demonstrated varying cytotoxicity against cancer cells, highlighting the potential for developing anticancer drugs (Bu et al., 2001).

Local Anesthetic Activity and Acute Toxicity Evaluation A study by Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of isoquinoline derivatives, including those related to 7-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. They focused on reducing toxicity and increasing therapeutic margins, offering insights into the development of safer and more effective local anesthetics (Azamatov et al., 2023).

Anticancer Activity of Novel Derivatives Kubica et al. (2018) synthesized new derivatives of 7-amino-4-methylquinolin-2(1H)-one and evaluated their anticancer activity. Their findings showed selectivity for cancer cells, with some compounds inhibiting cell migration, indicating potential for new anti-cancer drugs (Kubica et al., 2018).

Anti-Infective Properties A study by Hagen et al. (1994) investigated the synthesis of quinoline derivatives with potential anti-infective properties. They focused on the effects of methyl groups adjacent to the nitrogen in the pyrrolidinyl moiety, leading to promising agents with superior in vivo performance and low phototoxicity (Hagen et al., 1994).

Photoluminescence Study Schulman et al. (1973) explored the photoluminescence of 6- and 7-aminoquinolines, including compounds related to 7-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. This study provided insights into the excited state properties of these compounds, relevant for applications in fluorescence and photophysics (Schulman et al., 1973).

Corrosion Inhibition Properties Singh et al. (2016) researched the use of quinoline derivatives as corrosion inhibitors. They found that these compounds, including those structurally related to 7-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, effectively mitigated corrosion, pointing towards applications in materials protection and engineering (Singh et al., 2016).

Propriétés

IUPAC Name |

7-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)9-4-3-8(12)5-7(9)6-13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUGCWMRDRPBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CNC1=O)C=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2643597.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2643598.png)

![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2643599.png)

![N-[2-(Methanesulfonamidomethyl)phenyl]prop-2-enamide](/img/structure/B2643601.png)

![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2643602.png)

![1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2643605.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide](/img/structure/B2643610.png)

![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/no-structure.png)